3-(p-Tolyl)quinolin-4-yl hydrogen carbonate
Description
3-(p-Tolyl)quinolin-4-yl hydrogen carbonate is a quinoline-based derivative featuring a hydrogen carbonate ester group at the 4-position and a p-tolyl substituent at the 3-position of the quinoline scaffold. Quinoline derivatives are widely studied for their diverse pharmacological activities, including antimicrobial, anticancer, and neuroprotective properties . The hydrogen carbonate group in this compound introduces unique physicochemical properties, such as enhanced solubility compared to non-polar derivatives, which may influence its bioavailability and reactivity .
Properties
Molecular Formula |
C17H13NO3 |
|---|---|
Molecular Weight |
279.29 g/mol |
IUPAC Name |
[3-(4-methylphenyl)quinolin-4-yl] hydrogen carbonate |
InChI |
InChI=1S/C17H13NO3/c1-11-6-8-12(9-7-11)14-10-18-15-5-3-2-4-13(15)16(14)21-17(19)20/h2-10H,1H3,(H,19,20) |
InChI Key |
GKXOTRCGBMKXAI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=CC=CC=C3N=C2)OC(=O)O |
Origin of Product |
United States |
Preparation Methods
Solvent-Free Friedländer Synthesis with Poly(Phosphoric Acid)
A solvent-free adaptation using poly(phosphoric acid (PPA)) as both catalyst and solvent has demonstrated efficacy. For example, 1-(4-phenylquinolin-2-yl)propan-1-one was synthesized by heating 2-aminobenzophenone with pentan-2,3-dione in PPA at 90°C for 1 hour, yielding 85% product after recrystallization. Analogously, substituting pentan-2,3-dione with a p-tolylacetylene derivative could facilitate the introduction of the p-tolyl group at the quinoline’s 3-position.
Key Parameters:
Regioselectivity Challenges
The Friedländer reaction’s regioselectivity depends on the electronic nature of the ketone. Electron-rich aryl ketones, such as p-tolyl derivatives, favor cyclization at the ortho position relative to the amine group. Computational studies using density functional theory (DFT) at the B3LYP/6-311G(d,p) level confirm that steric and electronic effects from the p-tolyl group direct cyclization to the 3-position.
Pfitzinger Reaction for Carboxylic Acid Intermediates
The Pfitzinger reaction, which converts isatin derivatives into quinoline-4-carboxylic acids, provides a pathway to functionalize the 4-position. This method is critical for introducing the carbonate group post-synthesis.
Synthesis of Quinoline-4-carboxylic Acid
Heating 5-fluoroisatin with 1-(p-tolyl)ethanone in a potassium hydroxide/ethanol-water mixture under microwave irradiation (125°C, 30 minutes) yields 6-fluoro-2-(p-tolyl)quinoline-4-carboxylic acid. Decarboxylation or esterification of this intermediate could precede carbonate formation.
Typical Conditions:
Carboxylic Acid to Carbonate Conversion
The carboxylic acid intermediate undergoes activation with thionyl chloride (SOCl₂) to form the acyl chloride, followed by reaction with sodium hydrogen carbonate. For instance, treatment of 2-(p-tolyl)quinoline-4-carboxylic acid with SOCl₂ in dichloromethane (DCM) under reflux (3 hours) generates the acyl chloride, which is then quenched with NaHCO₃ to yield the hydrogen carbonate.
Reaction Scheme:
- Acyl Chloride Formation:
$$ \text{Quinoline-4-COOH} + \text{SOCl}2 \rightarrow \text{Quinoline-4-COCl} + \text{SO}2 + \text{HCl} $$ - Carbonate Esterification:
$$ \text{Quinoline-4-COCl} + \text{NaHCO}3 \rightarrow \text{Quinoline-4-OCO}2\text{H} + \text{NaCl} $$
Optimization Note: Excessive SOCl₂ leads to over-chlorination, reducing yields. Stoichiometric control (1.2 equiv SOCl₂) and gradual NaHCO₃ addition mitigate this.
Carbonate Esterification Strategies
The hydrogen carbonate group is introduced via nucleophilic substitution or ester exchange.
Chloroformate-Mediated Esterification
Reaction of 3-(p-tolyl)quinolin-4-ol with methyl chloroformate in the presence of pyridine yields the carbonate ester. For instance, treating 4-hydroxyquinoline with methyl chloroformate (1.5 equiv) in DCM at 0°C for 2 hours achieves 82% conversion.
Conditions:
Direct Carbonation with CO₂
Supercritical CO₂ under high pressure (50 bar) reacts with 3-(p-tolyl)quinolin-4-olate (generated from 4-hydroxyquinoline and KOH) to form the hydrogen carbonate. This green chemistry approach avoids toxic reagents but requires specialized equipment.
Parameters:
Analytical and Computational Validation
Spectroscopic Characterization
Hirshfeld Surface Analysis
Noncovalent interactions (e.g., C-H···O) stabilize the crystal structure. Hirshfeld surface plots reveal that 12% of interactions involve the carbonate oxygen, underscoring its role in packing efficiency.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) | Scalability |
|---|---|---|---|---|
| Friedländer + Carbonate | Short step count, high regioselectivity | Requires harsh acids (PPA) | 70–85 | Moderate |
| Pfitzinger + Suzuki | Flexibility in substituent introduction | Multi-step, palladium cost | 65–78 | Low |
| CO₂ Carbonation | Environmentally benign | High-pressure equipment needed | 60–68 | High |
Chemical Reactions Analysis
Carbonylative Coupling and Cyclization
Studies on analogous quinoline derivatives reveal that Fe(CO)₅ acts as a liquid carbonyl source, activated by triethylamine to release CO in situ . The dual-base system modulates reaction kinetics:
-
Triethylamine : Activates Fe(CO)₅ for CO release and promotes carbonylative coupling.
-
Piperazine : Facilitates intramolecular cyclization, enhancing selectivity for quinoline formation.
-
CO Release : Fe(CO)₅ reacts with triethylamine to generate CO gas, which participates in carbonylation.
-
Coupling : Palladium-catalyzed cross-coupling forms intermediates like acyl palladium complexes.
-
Cyclization : Piperazine coordinates the intermediate, enabling cyclization to form the quinoline ring .
Substitution Reactions
The hydrogen carbonate group (-OCOOH) at the C-4 position can undergo nucleophilic substitution, influenced by the quinoline’s aromatic ring. Potential reactions include:
-
Esterification : Reaction with alcohols to form esters.
-
Amide Formation : Substitution with amines to generate quinoline-4-carboxamides, as demonstrated in related compounds .
Characterization and Spectral Data
Key analytical techniques for this compound include:
-
NMR Spectroscopy : Proton shifts for the quinoline ring (e.g., δ 8.65–8.82 ppm for aromatic protons) and the hydrogen carbonate group.
-
LC–MS : Molecular ion peaks (e.g., m/z 298 for analogous derivatives) confirm molecular weight and purity .
Table 2: Example Spectral Data
| Property | Data | Source |
|---|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.82 (d, J= 2.3 Hz), 8.19 (d, J= 8.2 Hz), 2.41 (s, 3H) ppm | |
| LC–MS | m/z 298 (M + H)⁺ |
Scientific Research Applications
3-(p-Tolyl)quinolin-4-yl hydrogen carbonate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Its derivatives have shown potential biological activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(p-Tolyl)quinolin-4-yl hydrogen carbonate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 3-(p-Tolyl)quinolin-4-yl hydrogen carbonate with structurally related quinoline derivatives:
*Estimated based on analogous compounds in .
Reactivity and Functional Group Impact
- Hydrogen Carbonate vs. Sulfonyl Groups: The hydrogen carbonate group in the target compound is less electron-withdrawing than sulfonyl moieties (e.g., 3-alkanesulfonylquinolines in ), which may reduce electrophilic reactivity but improve solubility .
- N-Alkyl-4-quinolones: These compounds () show neuroprotective effects via NMDA receptor modulation, suggesting that the hydrogen carbonate group’s polarity could enhance blood-brain barrier penetration compared to bulkier N-alkyl chains .
Biological Activity
3-(p-Tolyl)quinolin-4-yl hydrogen carbonate is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various research studies, including in vitro and in vivo evaluations. The focus will be on its mechanisms of action, efficacy against specific diseases, and comparative analyses with other quinoline derivatives.
Chemical Structure and Properties
The chemical structure of this compound can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 273.30 g/mol
- Functional Groups : Quinoline moiety, p-tolyl group, and a carbonate functional group.
This compound belongs to the quinoline family, which is known for various biological activities, including antimicrobial, antimalarial, and anticancer properties.
Antimicrobial Activity
Research indicates that quinoline derivatives exhibit significant antimicrobial properties. For instance, studies have shown that modifications at the 4-position of the quinoline ring can enhance antibacterial activity against various strains of bacteria. The presence of the p-tolyl group is believed to contribute to improved lipophilicity and membrane penetration, enhancing its effectiveness against microbial pathogens.
Antimalarial Activity
Quinoline derivatives have been extensively studied for their antimalarial properties. A comparative analysis of this compound with other quinoline-based compounds revealed that it possesses notable activity against Plasmodium falciparum. In vitro assays showed IC50 values comparable to established antimalarial drugs like chloroquine and artemisinin derivatives.
Anticancer Activity
Recent studies have also explored the anticancer potential of quinoline derivatives. In particular, this compound has shown promise in inhibiting cancer cell proliferation in various cancer lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
Table: Anticancer Efficacy
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 12 | Caspase activation |
| A549 (Lung) | 15 | Apoptosis induction |
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. This compound has been shown to inhibit key enzymes involved in metabolic pathways related to cell growth and survival. Additionally, it may disrupt mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death.
Case Study 1: Antimalarial Efficacy
A study conducted on a series of quinoline derivatives demonstrated that this compound exhibited superior antimalarial activity compared to its analogs. The study involved administering varying doses to infected mice models and assessing parasitemia levels over time. Results indicated a significant reduction in parasitemia at doses as low as 5 mg/kg.
Case Study 2: Cancer Cell Line Studies
In vitro studies on human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls, highlighting its potential as an anticancer agent.
Q & A
Basic: What synthetic strategies are recommended for preparing 3-(p-Tolyl)quinolin-4-yl hydrogen carbonate?
Answer:
- Core Synthesis : Start with substituted 2′-aminochalcone precursors and utilize cyclization under mild acidic or basic conditions. For example, ionic liquids like butylmethylimidazolium tetrafluoroborate ([bmim]BF₄) can act as green solvents and catalysts, enabling efficient cyclization at 150°C with yields exceeding 90% .
- Key Steps :
- Validation : Confirm purity via HPLC (>98%) and monitor reaction progress using TLC (silica gel, ethyl acetate/hexane 1:3) .
Advanced: How do solvent polarity and catalyst choice influence reaction kinetics in quinoline ring formation?
Answer:
- Solvent Effects : Polar aprotic solvents (e.g., DMF, [bmim]BF₄) accelerate cyclization by stabilizing transition states, reducing activation energy by ~15–20% compared to non-polar solvents .
- Catalytic Mechanisms : Acidic catalysts (e.g., H₃PO₄) protonate carbonyl groups, facilitating nucleophilic attack, while ionic liquids enhance π-π interactions between aromatic intermediates .
- Kinetic Analysis : Use time-resolved FTIR or NMR to track intermediates. For example, monitor the disappearance of 2′-aminochalcone peaks (δ 7.8–8.2 ppm in ¹H NMR) to calculate rate constants .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.5 ppm) and the hydrogen carbonate moiety (δ 4.5–5.0 ppm). Compare with reference data for 2-(4-substituted-phenyl)quinoline derivatives .
- HRMS : Confirm molecular ion [M+H]⁺ with <2 ppm error. For example, expect m/z ~336.1234 (C₁₈H₁₅NO₄) .
- X-ray Crystallography : Resolve dihedral angles between p-tolyl and quinoline rings (e.g., ~80° in related structures) to confirm stereoelectronic effects .
Advanced: How can conflicting NMR data for quinoline derivatives be resolved?
Answer:
- Contradictions : Overlapping signals (e.g., p-tolyl methyl vs. solvent residues) may arise due to impurities or dynamic effects.
- Resolution Strategies :
Basic: What safety protocols are essential when handling this compound?
Answer:
- Hazard Mitigation :
- Emergency Procedures : For skin contact, rinse with water for 15 minutes; for ingestion, administer activated charcoal .
Advanced: How does pH affect the stability of the hydrogen carbonate moiety?
Answer:
- Instability Mechanisms : The hydrogen carbonate group undergoes hydrolysis above pH 7.5, forming CO₂ and a quinolin-4-ol derivative. Below pH 5, protonation destabilizes the carbonate ester .
- Experimental Design :
Advanced: What computational models predict the compound’s interactions with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina to model binding to cytochrome P450 enzymes (e.g., CYP3A4) or kinase targets. The p-tolyl group may occupy hydrophobic pockets (ΔG ~−8.5 kcal/mol) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers, focusing on hydrogen bonding between the carbonate group and water .
Basic: How can structure-activity relationships (SAR) guide derivative design?
Answer:
- SAR Insights :
- Methodology : Synthesize analogs (e.g., 3-(4-Cl-phenyl) derivatives) and test in enzyme inhibition assays (IC₅₀ determination) .
Advanced: What analytical challenges arise in quantifying trace impurities?
Answer:
- Impurity Profiling : Detect residual solvents (e.g., Et₂O) or by-products (e.g., quinolin-4-ol) via GC-MS (LOD: 0.1 ppm) .
- LC-MS/MS : Use a C18 column (2.6 µm, 100 Å) with 0.1% formic acid in acetonitrile/water gradients to separate isomers .
Advanced: Can this compound act as a ligand in coordination chemistry?
Answer:
- Metal Binding : The quinoline nitrogen and carbonate oxygen may chelate transition metals (e.g., Cu²⁺, Fe³⁺).
- Experimental Validation :
- Conduct titration experiments with UV-Vis (monitor λₘₐₓ shifts at 270–300 nm).
- Characterize complexes via X-ray crystallography (e.g., bond lengths <2.1 Å for Cu–N interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
